

Physicochemical Properties of Deuterated Trehalose: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide composed of two α,α -1,1-linked glucose units, is of significant interest in the pharmaceutical and biotechnology industries due to its exceptional stabilizing properties for proteins, lipids, and other biomolecules.[1] Deuterated trehalose, in which hydrogen atoms are replaced with deuterium, serves as a valuable tool in research and development. It is utilized as a tracer for metabolic studies, an internal standard for quantitative analysis by NMR and mass spectrometry, and to probe molecular interactions and dynamics, offering insights into the mechanisms of biopreservation. [2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated trehalose, drawing comparisons with its non-deuterated counterpart, and details the experimental protocols for its characterization.

Core Physicochemical Properties

Deuteration is expected to have a minimal impact on the bulk physicochemical properties of trehalose, such as melting point and solubility, as these are primarily governed by intermolecular forces which are not substantially altered by the increased mass of deuterium. However, subtle differences may arise in properties sensitive to isotopic substitution, such as vibrational frequencies and potentially slight shifts in phase transition temperatures. The primary utility of deuteration lies in its effect on molecular-level analysis.[4]



Quantitative Data Summary

The following tables summarize the key physicochemical properties of trehalose. While specific quantitative data for fully deuterated trehalose is not widely published, the values for non-deuterated trehalose serve as a very close approximation.

Table 1: Thermal and Physical Properties of Trehalose

| Property | Anhydrous Form | Dihydrate Form | Reference(s) |
|---|----------------|----------------|--------------|
| Melting Point (°C) | 203 | 97 - 99 | [5][6][7] |
| Glass Transition Temperature (Tg) (°C) | 106 - 120 | - | [1][8][9] |
| Molecular Weight (g/mol) | 342.30 | 378.33 | [6][10] |

Table 2: Solubility and Hygroscopicity of Trehalose

| Property | Value | Conditions | Reference(s) |
|----------------------|---|------------|--------------|
| Solubility in Water | 42.3 g/100g solution | 10°C | [11] |
| 46.6 g/100g solution | 20°C | [11] | |
| 52.3 g/100g solution | 30°C | [11] | |
| 59.7 g/100g solution | 40°C | [11] | |
| Hygroscopicity | Amorphous form is highly hygroscopic. Crystalline dihydrate is non-hygroscopic. | Ambient | [12][13] |

Experimental Protocols

The characterization of deuterated trehalose employs a range of analytical techniques to determine its physical and chemical properties. The following are detailed methodologies for key experiments.



Thermal Analysis

- 1. Differential Scanning Calorimetry (DSC)
- Objective: To determine the melting point and glass transition temperature.
- Methodology:
 - Accurately weigh 2-10 mg of the deuterated trehalose sample into an aluminum DSC pan.
 - Seal the pan hermetically. For analysis of amorphous samples, this should be done in a low humidity environment (e.g., a glovebox with <0.5% relative humidity) to prevent moisture absorption.[14]
 - Place the sample pan and an empty reference pan into the DSC instrument.
 - Equilibrate the sample at a starting temperature, for example, 25°C.
 - Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the expected transition (e.g., 230°C for anhydrous form).[9]
 - A nitrogen purge (50 cm³/min) is typically used to maintain an inert atmosphere.[14]
 - The heat flow is recorded as a function of temperature. Endothermic peaks indicate melting, while a step change in the baseline indicates the glass transition.
- 2. Thermogravimetric Analysis (TGA)
- Objective: To determine thermal stability and water content.
- Methodology:
 - Place a known weight of the deuterated trehalose sample (typically 5-10 mg) onto the TGA balance.
 - Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
 - Record the mass of the sample as a function of temperature.



 Weight loss at specific temperatures corresponds to the loss of volatiles, such as water of hydration or decomposition products.

Moisture Interaction

- 3. Dynamic Vapor Sorption (DVS)
- Objective: To assess the hygroscopicity and moisture-induced phase transitions of amorphous deuterated trehalose.
- · Methodology:
 - Place a small amount of the sample (e.g., 10-30 mg) on the DVS microbalance.[15][16]
 - Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
 - Expose the sample to a series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).
 - At each step, the sample weight is allowed to equilibrate. The change in mass is recorded over time.
 - A subsequent desorption cycle can be performed by decreasing the RH in a stepwise manner.
 - The resulting sorption/desorption isotherm provides information on the material's affinity for water and can reveal critical humidity levels for deliquescence and crystallization.[17]
 [18]

Structural and Spectroscopic Analysis

- 4. X-Ray Powder Diffraction (XRPD)
- Objective: To determine the crystalline or amorphous nature of the solid-state sample.
- Methodology:



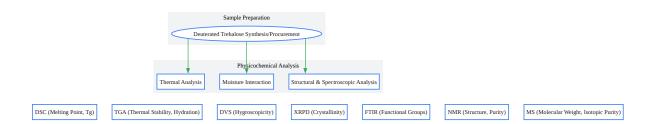
- A small amount of the deuterated trehalose powder is placed on a sample holder.
- The sample is irradiated with a monochromatic X-ray beam.
- The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
- Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad halo.[19][20]
- 5. Fourier-Transform Infrared (FTIR) Spectroscopy
- Objective: To identify functional groups and study intermolecular interactions. Deuteration will
 cause a noticeable shift in the O-H stretching and bending vibrations to lower frequencies
 (O-D).
- Methodology:
 - Prepare the sample, for example, as a KBr pellet or by placing a small amount of powder on an ATR (Attenuated Total Reflectance) crystal.[21]
 - Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
 - The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
- 6. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To elucidate the chemical structure and purity. Deuteration at specific sites will lead to the disappearance of corresponding signals in ¹H NMR spectra and changes in coupling patterns in ¹³C NMR spectra.
- Methodology:
 - Dissolve the deuterated trehalose sample in a suitable deuterated solvent (e.g., D₂O).
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

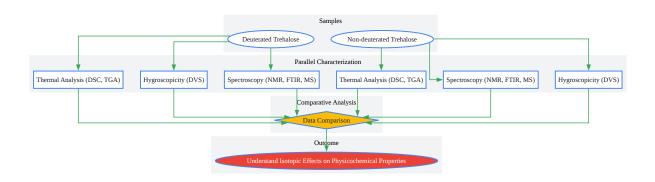


- The chemical shifts, signal integrations, and coupling constants provide detailed information about the molecular structure. 2D NMR techniques like COSY and HSQC can provide further structural confirmation.[1][22]
- 7. Mass Spectrometry (MS)
- Objective: To confirm the molecular weight and isotopic enrichment.
- Methodology:
 - The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for separation.[23][24]
 - The molecules are ionized (e.g., by electrospray ionization ESI).
 - The mass-to-charge ratio (m/z) of the resulting ions is measured.
 - The molecular weight is determined from the m/z values. High-resolution mass spectrometry can confirm the exact mass and thus the degree of deuteration.

Visualizations









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